molecular formula C16H24O8Zr B3029930 Methacrylic acid (zirconium salt) CAS No. 84057-81-8

Methacrylic acid (zirconium salt)

Cat. No.: B3029930
CAS No.: 84057-81-8
M. Wt: 435.58 g/mol
InChI Key: CLDSHFDRKHPKBN-UHFFFAOYSA-N
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Description

Methacrylic acid (zirconium salt) is a useful research compound. Its molecular formula is C16H24O8Zr and its molecular weight is 435.58 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

Methacrylic acid (zirconium salt) has been found to promote a vascularized tissue response through the polarization of macrophages and the generation of insulin growth factor 1, among other biological processes . These processes are part of the biochemical pathways affected by Methacrylic acid (zirconium salt). The compound’s interaction with these pathways leads to a variety of downstream effects, including enhanced regeneration of soft tissue injuries .

Result of Action

The result of Methacrylic acid (zirconium salt)'s action is the promotion of tissue repair . The compound has been found to enhance the regeneration of soft tissue injuries without the need for additional growth factors or cells . It has also been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .

Action Environment

The action of Methacrylic acid (zirconium salt) can be influenced by various environmental factors. For instance, the compound must be stored under air, and never under inert gases, as the presence of oxygen is required for the stabilizer to function effectively . The compound must also be stored between 18 and 35 °C, preferably between 20 and 25 °C . These conditions can influence the compound’s action, efficacy, and stability.

Properties

CAS No.

84057-81-8

Molecular Formula

C16H24O8Zr

Molecular Weight

435.58 g/mol

IUPAC Name

2-methylprop-2-enoic acid;zirconium

InChI

InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);

InChI Key

CLDSHFDRKHPKBN-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr]

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr]

Related CAS

67893-01-0
84057-81-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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